molecular formula C14H21BrN2O B1442714 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol CAS No. 1355532-16-9

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol

Cat. No.: B1442714
CAS No.: 1355532-16-9
M. Wt: 313.23 g/mol
InChI Key: KTLMBAWFWFODKO-UHFFFAOYSA-N
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Description

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C14H21BrN2O It features a piperazine ring substituted with a 4-bromophenyl group and an ethanol moiety

Biochemical Analysis

Biochemical Properties

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to modulate the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. Additionally, this compound can bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and context. Additionally, it may interact with DNA or RNA, influencing gene expression and protein synthesis. The molecular mechanism of this compound also involves changes in the conformation of proteins, which can affect their function and stability .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can have both immediate and delayed effects on cells, depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, potentially leading to cell death or other detrimental outcomes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. This compound can influence metabolic flux by modulating the activity of specific enzymes, leading to changes in the levels of metabolites. Additionally, this compound may affect the synthesis and degradation of certain biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of this compound can also influence its accumulation in specific tissues, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol typically involves the reaction of 4-bromophenyl ethyl ketone with piperazine, followed by reduction and subsequent functionalization to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1-(4-Bromophenyl)ethyl)piperazin-1-yl)ethanol is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further functionalization. Additionally, the combination of the piperazine ring and the ethanol moiety provides a balance of hydrophilic and hydrophobic properties, enhancing its potential as a pharmacological agent .

Properties

IUPAC Name

2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-12(13-2-4-14(15)5-3-13)17-8-6-16(7-9-17)10-11-18/h2-5,12,18H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLMBAWFWFODKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.